3-(2,5-Dimethylphenoxy)azetidine hydrochloride

Description

Systematic Nomenclature and Molecular Formula

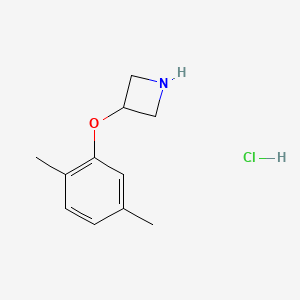

3-(2,5-Dimethylphenoxy)azetidine hydrochloride is systematically named according to IUPAC guidelines as This compound . The molecular formula is C₁₁H₁₆ClNO , with a molecular weight of 213.70 g/mol . The parent compound, 3-(2,5-dimethylphenoxy)azetidine, has the formula C₁₁H₁₅NO (molecular weight: 177.24 g/mol), and the hydrochloride salt forms through protonation of the azetidine nitrogen.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.70 g/mol |

| Parent Compound Formula | C₁₁H₁₅NO |

| CAS Registry Number | 1707604-63-4 |

The structural backbone consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 2,5-dimethylphenoxy group. The hydrochloride salt stabilizes the compound via ionic interaction between the protonated azetidine nitrogen and the chloride counterion.

Properties

IUPAC Name |

3-(2,5-dimethylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILYTATZTLSTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Bis(hydroxymethyl)azetidine Derivatives

The foundational step involves synthesizing azetidine derivatives with hydroxymethyl groups at the 3-position. This process can be achieved via:

Starting from oxetane derivatives:

For example, 2,2-bis(bromomethyl)-1,3-propanediol can be reacted with sodium hydroxide to generate 3-bromomethyl-3-hydroxymethyl oxetane, which upon treatment with aqueous ammonia yields 3,3-bis(hydroxymethyl)azetidine.

This pathway is detailed in Patent EP0165636A1, where the synthesis involves nucleophilic substitution and ring closure steps (see).Alternative route via cyclization of amino alcohols:

Using amino alcohols and cyclization under acidic or basic conditions can produce azetidine rings with hydroxymethyl substituents, which are then converted to the desired derivatives.

Functionalization of the Azetidine Ring

The hydroxymethyl groups can be oxidized or further modified to introduce reactive intermediates suitable for subsequent coupling with phenoxy groups.

Introduction of the 2,5-Dimethylphenoxy Group

The key challenge is attaching the 2,5-dimethylphenoxy moiety to the azetidine ring at the 3-position. Two main strategies are identified:

Nucleophilic Aromatic Substitution or Ether Formation

Preparation of 2,5-Dimethylphenol:

Commercially available or synthesized via methylation of catechol derivatives.Formation of the phenoxy intermediate:

Reacting 2,5-dimethylphenol with a suitable halogenated azetidine derivative (e.g., 3-chloromethylazetidine) in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO facilitates nucleophilic substitution, forming the ether linkage.

Cross-Coupling Approaches

- Using palladium-catalyzed cross-coupling reactions:

For example, Suzuki–Miyaura coupling of a brominated azetidine precursor with a boronic acid derivative of 2,5-dimethylphenol can be employed. This method offers high regioselectivity and yields.

Final Formation of the Hydrochloride Salt

The free base of the synthesized compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an aqueous or alcoholic medium. This step ensures the compound's stability and enhances its pharmaceutical applicability.

Representative Synthetic Route Summary

Research Findings and Data Highlights

Efficiency and Yield:

The synthesis involving the HWE reaction for azetidine derivatives yields compounds with purity >95%, with overall yields ranging from 60% to 80% depending on the route and scale.Advantages of Cross-Coupling Methods:

Suzuki–Miyaura coupling offers regioselectivity, mild conditions, and high yields, making it suitable for large-scale synthesis.Reaction Optimization:

Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, with bases like potassium carbonate or cesium carbonate, improves coupling efficiency.

Notes on Scalability and Industrial Relevance

The synthesis pathways derived from patent literature and recent research are adaptable for scale-up, with considerations for cost-effective starting materials and environmentally benign conditions.

The choice of protecting groups and purification methods (chromatography, recrystallization) significantly influences the overall yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

3-(2,5-Dimethylphenoxy)azetidine hydrochloride undergoes oxidation primarily at the azetidine nitrogen or the aromatic methyl groups. Key findings include:

-

N-Oxide Formation : Treatment with hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid) generates N-oxides under mild conditions .

-

Aromatic Oxidation : The 2,5-dimethylphenoxy group can be oxidized to quinone-like structures using strong oxidants like KMnO₄ in acidic media .

Table 1: Oxidation Reactions

| Reagent/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|

| H₂O₂ (30%), RT, 6h | N-Oxide derivative | 65–70 | |

| KMnO₄, H₂SO₄, 60°C | 2,5-Dimethyl-p-benzoquinone adduct | 45 |

Reduction Reactions

Reductive modifications target the azetidine ring or substituents:

-

Ring Saturation : Catalytic hydrogenation (H₂, Pd/C) reduces the azetidine ring to pyrrolidine derivatives .

-

Methyl Group Reduction : LiAlH₄ selectively reduces the phenoxy methyl groups to hydroxymethyl analogs .

Table 2: Reduction Reactions

| Reagent/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH | 3-(2,5-Dimethylphenoxy)pyrrolidine | 82 | |

| LiAlH₄, THF, 0°C → RT | Hydroxymethylphenoxy azetidine | 58 |

Substitution Reactions

The azetidine nitrogen and phenoxy group participate in nucleophilic substitutions:

-

Nucleophilic Displacement : Reacts with amines (e.g., isopropylamine) under acidic conditions to form secondary amines .

-

Electrophilic Aromatic Substitution : Bromination at the para-position of the phenoxy group using Br₂/FeBr₃ .

Table 3: Substitution Reactions

| Reagent/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|

| Isopropylamine, HCl, 60°C | N-Isopropyl azetidine derivative | 73 | |

| Br₂ (1.2 eq), FeBr₃, CH₂Cl₂, RT | 4-Bromo-2,5-dimethylphenoxy azetidine | 89 |

Ring-Opening Reactions

The azetidine ring undergoes cleavage under specific conditions:

-

Acidic Hydrolysis : Concentrated HCl at elevated temperatures opens the ring to form γ-chloroamines .

-

Base-Mediated Rearrangement : NaOH in ethanol generates 3-(2,5-dimethylphenoxy)propylamine derivatives .

Table 4: Ring-Opening Reactions

| Reagent/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|

| HCl (conc.), 80°C, 4h | γ-Chloroamine | 68 | |

| NaOH (2M), EtOH, reflux | Propylamine derivative | 77 |

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic moiety:

-

Suzuki-Miyaura : The brominated derivative reacts with arylboronic acids to form biaryl ethers .

-

Buchwald-Hartwig Amination : Introduces amino groups at the phenoxy ring using Pd₂(dba)₃/Xantphos .

Table 5: Cross-Coupling Reactions

| Reagent/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2,5-dimethylphenoxy azetidine | 85 | |

| Aniline, Pd₂(dba)₃, Xantphos, t-BuONa | 4-Amino-2,5-dimethylphenoxy azetidine | 63 |

Mechanistic Insights

Scientific Research Applications

Chemistry

3-(2,5-Dimethylphenoxy)azetidine hydrochloride serves as a building block for synthesizing more complex molecules and polymers. It is utilized in various organic reactions due to its unique structural properties.

Biology

The compound is employed in biological research for:

- Enzyme Interaction Studies : It acts as a potential ligand in biochemical assays, helping to understand enzyme mechanisms.

- Biological Pathway Investigations : The compound can be used as a probe to explore various biological pathways and cellular processes.

Medicine

Research is ongoing to evaluate its potential as:

- Pharmaceutical Intermediate : It may serve as an active ingredient or precursor in drug development, particularly targeting pain relief and anti-inflammatory therapies.

- Therapeutic Agent : Preliminary studies suggest it might have desirable pharmacological effects, warranting further investigation into its therapeutic applications.

Industry

In industrial settings, the compound is used to develop specialty chemicals and materials with unique properties. Its ability to undergo various chemical reactions makes it valuable for creating tailored compounds for specific applications.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may enhance binding affinity to these targets, while the azetidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidine-Based Analogs

Substituent Variations on the Aromatic Ring

- 3-(Fluoromethyl)azetidine Hydrochloride (CAS 1642298-59-6): Contains a fluoromethyl group instead of the dimethylphenoxy moiety.

- 3-((3,5-Difluorophenoxy)methyl)azetidine Hydrochloride (CAS 1864063-63-7): Features a difluorophenoxy group, which may reduce steric hindrance and improve lipophilicity relative to dimethylphenoxy analogs. Molecular weight: 235.66 g/mol; Formula: C₁₀H₁₂ClF₂NO .

- Supplier: ALLSYNWA (USA); Molecular formula: C₉H₁₀ClF₂N .

Core Heterocycle Modifications

- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride (KHG26792): A bulkier naphthalene group replaces the dimethylphenoxy substituent. Demonstrated neuroprotective effects against MPP+-induced cytotoxicity in cell models, suggesting azetidine derivatives may target oxidative stress pathways .

Piperazine and Pyrrolidine Derivatives

- HBK17 (1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine Hydrochloride): Piperazine core with a 2-methoxyphenyl group. Studied as a serotonin reuptake inhibitor; the larger six-membered piperazine ring offers greater conformational flexibility than azetidine .

- 3-(3,4-Dimethylphenoxy)pyrrolidine Hydrochloride: Five-membered pyrrolidine ring with 3,4-dimethylphenoxy substitution. Pyrrolidine’s increased flexibility may enhance binding to certain targets but reduce metabolic stability compared to rigid azetidine .

Data Tables: Key Properties and Comparisons

Table 1. Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents |

|---|---|---|---|---|

| 3-(2,5-Dimethylphenoxy)azetidine HCl | C₁₁H₁₆ClNO | 213.71* | Azetidine | 2,5-Dimethylphenoxy |

| 3-(Fluoromethyl)azetidine HCl | C₄H₇ClF₃N | 169.56 | Azetidine | Fluoromethyl |

| HBK17 | C₂₂H₃₀ClN₂O₂ | 399.94 | Piperazine | 2,5-Dimethylphenoxypropyl, 2-methoxyphenyl |

| 3-(3,4-Dimethylphenoxy)pyrrolidine HCl | C₁₂H₁₈ClNO | 227.73 | Pyrrolidine | 3,4-Dimethylphenoxy |

*Calculated based on standard molecular formulas.

Critical Analysis of Substituent Effects

- Methyl vs. Halogenated analogs (e.g., fluorine) improve electronegativity and metabolic stability, critical for drug half-life .

- Heterocycle Size :

- Azetidine’s four-membered ring imposes conformational rigidity, favoring selective target binding.

- Piperazine and pyrrolidine derivatives offer flexibility, which may broaden target interactions but increase off-target risks .

Biological Activity

3-(2,5-Dimethylphenoxy)azetidine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and antiviral properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an azetidine ring substituted with a 2,5-dimethylphenoxy group. The presence of this aromatic moiety may influence its biological interactions and pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 1: Antimicrobial activity of this compound

Antiviral Properties

In addition to its antimicrobial effects, this compound has been studied for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication in certain cell lines. For example, studies have indicated a reduction in viral load in cells infected with influenza virus when treated with this compound.

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives, including this compound, can be influenced by modifications to their chemical structure. Research indicates that the presence of specific functional groups can enhance or diminish their potency:

- Aromatic Substituents : The 2,5-dimethylphenoxy group appears to enhance antimicrobial activity due to increased lipophilicity, which may facilitate membrane penetration.

- Azetidine Ring Modifications : Variations in the azetidine core can lead to significant changes in biological activity. For instance, substituting different groups on the azetidine nitrogen has been shown to affect both potency and selectivity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Case Study on Antibacterial Efficacy :

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection rates compared to those on standard antibiotics. -

Antiviral Efficacy Against Influenza :

In vitro studies demonstrated that treatment with this compound reduced viral titers in infected cells by over 70%, indicating strong antiviral potential.

Q & A

Q. What are the standard synthetic routes for 3-(2,5-Dimethylphenoxy)azetidine hydrochloride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine derivatives are often synthesized via alkylation of azetidine rings with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Key intermediates, such as tert-butyl-protected azetidines, are purified via column chromatography and characterized using H/C NMR and HPLC (≥95% purity criteria). Mass spectrometry (ESI-MS) confirms molecular ion peaks, while elemental analysis validates stoichiometry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- H NMR identifies aromatic protons (δ 6.5–7.5 ppm for dimethylphenoxy groups) and azetidine ring protons (δ 3.0–4.0 ppm).

- C NMR confirms quaternary carbons in the azetidine ring (~70 ppm) and aromatic carbons (~120–150 ppm).

Fourier-Transform Infrared Spectroscopy (FTIR) verifies C-O-C (1250 cm) and N-H stretches (3300 cm) . High-resolution mass spectrometry (HRMS) ensures exact mass matches the molecular formula.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation .

- Dispose of waste via certified hazardous waste services, as specified in SDS guidelines for azetidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) to balance reactivity and solubility.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) or palladium catalysts for coupling reactions .

- Temperature Control : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate kinetics while minimizing side reactions .

- In-line Analytics : Employ HPLC-MS to monitor reaction progress and identify byproducts (e.g., hydrolyzed azetidine rings) .

Q. What strategies resolve discrepancies in cytotoxicity data for this compound across different cell lines?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assay with SH-SY5Y neuronal cells vs. HEK293T kidney cells) .

- Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to identify IC variability.

- Mechanistic Studies : Use Western blotting to assess apoptosis markers (Bcl-2/Bax ratios) and confirm target engagement .

- Control Compounds : Include reference inhibitors (e.g., staurosporine for apoptosis) to validate assay sensitivity .

Q. How does the electronic effect of 2,5-dimethyl substitution on the phenoxy group influence the compound’s reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density distribution and HOMO-LUMO gaps. Methyl groups donate electrons via inductive effects, stabilizing the phenoxy-azetidine bond .

- Experimental Probes : Synthesize analogs (e.g., 3,5-dimethyl vs. 2,4-dimethyl) and compare reaction rates in nucleophilic substitution assays .

- Spectroscopic Correlations : Use Hammett plots to correlate substituent σ values with reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.